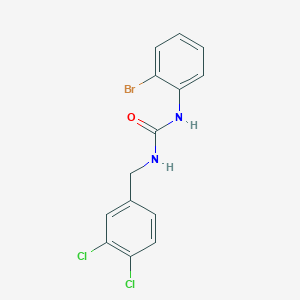![molecular formula C10H6N6 B4671159 pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4671159.png)
pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine
Descripción general
Descripción
Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fused ring system that contains five nitrogen atoms and one carbon atom. Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has been synthesized through various methods, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has also been studied for its potential as a kinase inhibitor and as a modulator of the immune system.
Mecanismo De Acción
The mechanism of action of pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine is complex and involves multiple pathways. This compound has been shown to inhibit various kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and protein kinase B. Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines. Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has also been shown to reduce the production of reactive oxygen species and to improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has several advantages for lab experiments, including its high potency and selectivity for specific kinases. However, this compound also has limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For scientific research include investigating the compound's potential as a therapeutic agent and exploring its effects on the immune system.
Propiedades
IUPAC Name |
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c1-3-13-15-4-2-9-7(8(1)15)5-11-10-12-6-14-16(9)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXCMOOZECDDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C3=C1N4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4671077.png)
![8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B4671093.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)

![N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4671118.png)

![2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671123.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4671138.png)
![2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4671144.png)


